molecular formula C38H75O10P B10778277 1,2-Dipalmitoyl-phosphatidyl-glycerole CAS No. 74300-16-6

1,2-Dipalmitoyl-phosphatidyl-glycerole

Cat. No.: B10778277
CAS No.: 74300-16-6
M. Wt: 723.0 g/mol
InChI Key: BIABMEZBCHDPBV-MPQUPPDSSA-N
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Description

These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages . This compound is significant in various biological and industrial applications due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-phosphatidyl-glycerole can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of ester linkages .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated systems to control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-phosphatidyl-glycerole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1,2-Dipalmitoyl-phosphatidyl-glycerole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-phosphatidyl-glycerole involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction is crucial in processes such as drug delivery and the formation of lipid-based nanoparticles .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-phosphatidylcholine: Similar in structure but contains a choline group instead of glycerol.

    1,2-Dipalmitoyl-phosphatidylethanolamine: Contains an ethanolamine group instead of glycerol.

Uniqueness

1,2-Dipalmitoyl-phosphatidyl-glycerole is unique due to its specific glycerol backbone, which imparts distinct properties in terms of membrane interaction and stability. This makes it particularly useful in applications requiring precise control over lipid behavior .

Properties

CAS No.

74300-16-6

Molecular Formula

C38H75O10P

Molecular Weight

723.0 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1

InChI Key

BIABMEZBCHDPBV-MPQUPPDSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

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